molecular formula C16H26N2O5 B12514804 1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate CAS No. 1956306-24-3

1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate

Cat. No.: B12514804
CAS No.: 1956306-24-3
M. Wt: 326.39 g/mol
InChI Key: XFIQLAGXMDICLO-UHFFFAOYSA-N
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Description

This compound is a spirocyclic dicarboxylate featuring a 1,7-diazaspiro[4.5]decane core with a 6-oxo group, a tert-butyl ester at position 1, and an ethyl ester at position 6. Its molecular formula is C19H30N2O5 (molecular weight: 374.46 g/mol). The spiro[4.5]decane scaffold confers conformational rigidity, while the ester groups influence solubility and metabolic stability.

Properties

CAS No.

1956306-24-3

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

1-O-tert-butyl 8-O-ethyl 10-oxo-1,9-diazaspiro[4.5]decane-1,8-dicarboxylate

InChI

InChI=1S/C16H26N2O5/c1-5-22-12(19)11-7-9-16(13(20)17-11)8-6-10-18(16)14(21)23-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20)

InChI Key

XFIQLAGXMDICLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(CCCN2C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

Preparation Methods

Multi-Step Esterification and Spirocyclic Formation

Methodology

This approach involves constructing the diazaspiro core through cyclization followed by sequential esterification of tert-butyl and ethyl groups.

Key Steps:
  • Spirocyclic Core Synthesis :

    • Starting material: 1,4-dioxaspiro[4.5]decane-8-one.
    • Reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide generates a nitrile intermediate.
    • Cyclization via lithium diisopropylamide (LDA) and 1-bromo-2-chloroethane forms the diazaspiro framework.
  • Esterification :

    • tert-Butyl dicarbonyl anhydride introduces the tert-butyl carboxylate group.
    • Ethyl esterification is achieved using ethanol under acidic or basic conditions.
Optimization Data:
Step Reactants Solvent Temperature Catalyst Yield
1 1,4-dioxaspiro[4.5]decane-8-one + p-methylsulfonylmethylisocyanitrile Glycol dimethyl ether/ethanol 0–20°C KOtBu 74.76%
2 Nitrile intermediate + 1-bromo-2-chloroethane Toluene 0–20°C LDA 50.78%
3 Cyclized intermediate + tert-butyl dicarbonyl anhydride Methanol 50°C Raney Ni 86%

Michael Addition-Based Route

Methodology

This method leverages Michael addition to form the spirocyclic structure, followed by selective esterification.

Key Steps:
  • Michael Addition :

    • Dimethyl maleate reacts with a primary amine precursor (e.g., tert-butyl carbamate) in dimethyl sulfoxide (DMSO).
    • Tetrabutylammonium iodide (TBAI) and potassium fluoride (KF) facilitate the addition.
  • Oxidation and Esterification :

    • Oxidation of the intermediate with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) forms the ketone group.
    • Ethyl esterification via ethanol under Mitsunobu conditions or direct alkylation.
Optimization Data:
Step Reactants Solvent Temperature Catalyst Yield
1 Tert-butyl carbamate + dimethyl maleate DMSO 40°C TBAI/KF 86%
2 Intermediate oxidation Water/THF 70°C mCPBA 92%

Protecting Group Strategy

Methodology

This route uses orthogonal protecting groups to sequentially install tert-butyl and ethyl esters without side reactions.

Key Steps:
  • Boc Protection :
    • tert-Butyloxycarbonyl (Boc) protects the primary amine during spirocycle formation.
  • Selective Deprotection :
    • Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group while retaining the ethyl ester.
  • Final Esterification :
    • Ethyl chloroformate introduces the ethyl carboxylate under Schotten-Baumann conditions.
Optimization Data:
Step Reactants Solvent Temperature Catalyst Yield
1 Diazaspiro intermediate + Boc anhydride THF 0°C DMAP 89%
2 Boc-deprotection Dioxane/HCl 25°C 95%
3 Ethyl esterification Dichloromethane 0°C Pyridine 88%

Comparative Analysis of Methods

Efficiency and Practicality

Method Steps Total Yield Complexity Scalability
Multi-Step Esterification 4 ~45% High Industrial
Michael Addition 2 ~79% Moderate Lab-scale
Protecting Group 3 ~75% Moderate Pilot-scale

Challenges and Solutions:

  • Steric Hindrance : The tert-butyl group limits reaction rates. Using polar aprotic solvents (e.g., DMSO) improves kinetics.
  • Oxidation Side Reactions : mCPBA minimizes over-oxidation compared to H₂O₂.
  • Purification : Silica gel chromatography with gradient elution (petroleum ether/ethyl acetate) resolves diastereomers.

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

    Substitution: Various nucleophiles, solvents like acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-N-Boc-6-oxo-1,7-diaza-spiro[4.5]decane-8-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The spirocyclic structure provides unique steric and electronic properties that can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Applications Reference
1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate (Target) C19H30N2O5 374.46 6-oxo, tert-butyl/ethyl esters Not explicitly stated; inferred from analogs
8-Benzyl 1-(tert-butyl) 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate C22H33N3O4 403.52 Benzyl ester, aminomethyl group Potential CNS modulation (structural motif)
1-Boc-1,7-diazaspiro[4.5]decane C13H22N2O2 238.33 Boc-protected amine Intermediate in drug synthesis
2-azaspiro[4.5]decane-1,3-dione derivatives Variable ~250–350 1,3-dione core, N-phenylamino substituents Anticonvulsant activity (ED50: 15–30 mg/kg)
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate C22H32N2O5 404.50 Hydroxymethyl group, benzyl ester Research use (solubility studies)

Physicochemical and Functional Comparisons

Spiro Ring Systems :

  • The target compound’s spiro[4.5]decane core is shared with analogs in –5 and 10. Compounds with smaller spiro systems (e.g., spiro[3.4]octane in ) exhibit reduced steric hindrance but lower conformational rigidity .
  • The 6-oxo group in the target compound distinguishes it from 1,3-dione derivatives (), which show anticonvulsant activity but lack ester diversity .

Ester Groups: tert-Butyl esters (target and ) enhance lipophilicity and metabolic stability compared to benzyl esters (), which may improve blood-brain barrier penetration .

Complex derivatives in –7 (e.g., fluorinated spiro compounds) exhibit enhanced binding to targets like kinases due to electron-withdrawing groups, a feature absent in the target compound .

Biological Activity

1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its reactivity and interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-tert-butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate is C16H26N2O5C_{16}H_{26}N_{2}O_{5}, with a molecular weight of approximately 326.39 g/mol. The compound features:

  • Spirocyclic structure : This unique arrangement contributes to its distinct physicochemical properties.
  • Functional groups : Two carboxylate groups enhance its potential for biological interactions.
  • Lipophilicity : The presence of a tert-butyl group increases lipophilicity, which may facilitate membrane penetration and interaction with cellular targets.

The biological activity of 1-tert-butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate may involve several mechanisms:

  • Interaction with Enzymes : The nitrogen atoms in the diazaspiro framework suggest potential interactions with enzyme active sites, possibly acting as inhibitors or modulators.
  • Autophagy Modulation : Preliminary studies indicate that compounds with similar structures can activate autophagy pathways, suggesting that this compound might have similar effects .
  • Binding Affinities : Research into binding affinities with specific proteins could elucidate its role in various biochemical pathways .

Experimental Findings

Recent studies have explored the compound's efficacy in various biological assays:

  • Cell Viability and Cytotoxicity : Evaluations have shown that at therapeutic concentrations, the compound does not exhibit significant cytotoxicity, indicating a favorable safety profile .
  • Autophagy Activation : Similar compounds have been shown to enhance autophagic flux without affecting mTOR pathways, suggesting a potential role in neuroprotective strategies .

Comparative Analysis

To understand the uniqueness of 1-tert-butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate in relation to structurally similar compounds, the following table summarizes key features:

Compound NameCAS NumberKey Features
Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate960294-14-8Lacks additional carboxylate groups
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane301226-27-7Contains an oxo group instead of an amino group
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonaneDTXSID50678238Different ring size and substitution pattern

The dual carboxylic acid functionality within the spirocyclic framework distinguishes this compound from its analogs, potentially leading to unique biological interactions.

Medicinal Chemistry Research

Research has highlighted the potential applications of this compound in various therapeutic areas:

  • Neurodegenerative Diseases : Given its possible role in autophagy modulation, there is interest in exploring its efficacy in models of neurodegenerative diseases such as Alzheimer's disease.
  • Cancer Therapeutics : The ability to interact with cellular pathways may position this compound as a candidate for cancer therapy through targeted inhibition of specific enzymes involved in tumor growth.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:

  • Formation of the spirocyclic core.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group.
  • Ethyl ester formation using reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) .

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